Chloroacetyl Warhead Electrophilicity
The 4-bromo substituent on the isoxazole ring exerts an electron-withdrawing effect that increases the electrophilicity of the 2-chloroacetyl carbonyl carbon relative to the 4-unsubstituted or 4-methyl congener. In a DFT-based study of isoxazole–chloroacetamide derivatives, replacement of the 4-bromo group with hydrogen or a less electronegative substituent reduced the calculated electrophilic Fukui function (f⁺) at the carbonyl carbon, quantitatively predicting a slower rate of nucleophilic attack at the chloroacetyl warhead [1]. While the specific compound CAS 649701-21-3 was not the primary subject of the DFT study, the class-level trend established for 5-amino-3-methylisoxazole-derived chloroacetamides indicates that 4-bromo substitution yields the highest carbonyl electrophilicity among common 4-substituents (Br > Cl > CH₃ ≈ H) [1].
| Evidence Dimension | Computed carbonyl-carbon electrophilicity (Fukui f⁺ index) of the chloroacetyl group in isoxazole–chloroacetamide derivatives |
|---|---|
| Target Compound Data | 4-Br substituted: highest relative f⁺ (exact value not reported for CAS 649701-21-3; trend inferred from structurally analogous 5-amino-isoxazole chloroacetamide series) |
| Comparator Or Baseline | 4-H, 4-CH₃, and 4-Cl analogs: progressively lower computed f⁺ values (Br > Cl > CH₃ ≈ H trend reported) |
| Quantified Difference | Qualitative rank-order: Br-substituted > Cl-substituted > CH₃/H-substituted (exact Δf⁺ values not extracted from the DFT study for this specific scaffold) |
| Conditions | DFT calculations (B3LYP/6-311G(d,p) level) performed on isoxazole–chloroacetamide derivatives in the gas phase, as reported in Hamama et al. (2017) |
Why This Matters
Higher chloroacetyl electrophilicity translates into faster covalent engagement with biological nucleophiles (e.g., active-site cysteine residues), making the 4-bromo derivative the preferred warhead-bearing scaffold when designing irreversible inhibitors.
- [1] Hamama, W.S., Ibrahim, M.E., Zoorob, H.H. (2017). Synthesis, DFT Study, and Antitumor Activity of Some New Heterocyclic Compounds Incorporating Isoxazole Moiety. J. Chin. Chem. Soc., 64(10), 1203–1212. DOI: 10.1002/jccs.201700064. View Source
